N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide
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Overview
Description
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another method involves the reaction of corresponding nitriles with hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives.
Scientific Research Applications
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anticancer properties, particularly in targeting NF-κB signaling pathways in hepatocellular carcinoma cells.
Material Science: Oxadiazoles are known for their high-energy properties and have been explored for use in energetic materials.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of NF-κB signaling pathway proteins, thereby inducing apoptosis in cancer cells . The compound’s structure allows it to bind to the hydrophobic regions of target proteins, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
Uniqueness
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to target NF-κB signaling pathways sets it apart from other oxadiazole derivatives, making it a promising candidate for anticancer research.
Properties
CAS No. |
62347-60-8 |
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Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide |
InChI |
InChI=1S/C13H21N3O2/c1-3-9-16(13-15-14-10(2)18-13)12(17)11-7-5-4-6-8-11/h11H,3-9H2,1-2H3 |
InChI Key |
QPLLKXRMSOCKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NN=C(O1)C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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